2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
Description
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinazoline core, which is known for its biological activity, and a furan moiety, which adds to its chemical versatility.
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVURGLLPGMYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.
Incorporation of the Furan Moiety: The furan moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the furan moiety, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, altered furan moieties.
Substitution: Halogenated derivatives, substituted quinazoline or furan compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazoline core is known for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Chemistry: The compound’s unique structure makes it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain kinases, while the furan moiety may enhance binding affinity or selectivity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Uniqueness
Compared to similar compounds, 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide stands out due to the presence of the furan moiety, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its mechanisms of action, efficacy against various targets, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : The starting material, 2-aminobenzamide, undergoes cyclization with a suitable aldehyde under acidic conditions to form the quinazoline ring.
- Introduction of the Butylamino Group : This group is incorporated via nucleophilic substitution reactions with a halogenated quinazoline derivative.
- Thiolation Reaction : A thiol reagent is used to introduce the sulfanyl group.
- Final Coupling : The quinazoline derivative is coupled with furan-2-ylmethyl butanamide under basic conditions to yield the target compound.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown broad-spectrum antitumor activity against various cancer cell lines. In a study evaluating similar compounds, certain analogs demonstrated growth inhibition values (GI) ranging from 25.8% to 41.2% against multiple tumor cell lines, indicating their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example:
- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. Related compounds have shown IC50 values ranging from 0.3 μM to 0.8 μM , suggesting potent inhibitory effects .
- Kinase Targeting : Quinazoline derivatives have been reported to interact with various kinases, disrupting signaling pathways essential for tumor growth .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been explored for antimicrobial activity. Studies have indicated that related quinazoline derivatives exhibit broad-spectrum antimicrobial effects comparable to known antibiotics like gentamicin . This suggests that this compound may also be effective against bacterial infections.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazoline core via cyclocondensation of anthranilic acid derivatives with butylamine.
- Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) under inert conditions .
- Step 3 : Coupling with the furan-2-ylmethylamine moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Parameters : Solvent choice (DMF or DCM), temperature control (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥95% is recommended for biological assays .
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., quinazoline C-2 sulfanyl group, furan methylene protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H] = 469.18) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Orthogonal Assays : Use multiple assay formats (e.g., enzymatic inhibition, cell viability, and binding affinity assays) to validate activity. For example, discrepancies in IC values may arise from assay-specific interference (e.g., solvent effects) .
- Structural-Activity Relationship (SAR) Profiling : Compare analogs (e.g., replacing the furan group with thiophene or altering the butylamino chain) to isolate critical functional groups. highlights fluorinated analogs with enhanced target specificity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target Identification :
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to quinazoline’s known kinase-inhibitory activity .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to quinazoline-sensitive targets (e.g., EGFR kinase). The sulfanyl group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) to evaluate pose retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
